4-Bromo-6-fluoropyridine-2-sulfonyl chloride
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Overview
Description
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropyridine-2-sulfonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and fluorination of pyridine, followed by sulfonylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other halogenated pyridines and sulfonyl chlorides.
Properties
Molecular Formula |
C5H2BrClFNO2S |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
4-bromo-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |
InChI Key |
SWQGDWHNSMWGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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